![molecular formula C9H11N3O B3168710 (7-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine CAS No. 93227-24-8](/img/structure/B3168710.png)
(7-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine
Overview
Description
“(7-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . A general, inexpensive, and versatile method for the synthesis of (1 H -benzo [ d ]imidazol-2-yl) (phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o -phenylenediamine has been designed .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
The compound is a white or colorless solid that is highly soluble in water and other polar solvents . Its density is 1.3±0.1 g/cm3 . It has a boiling point of 384.4±25.0 °C at 760 mmHg and a flash point of 214.5±10.4 °C .Scientific Research Applications
Synthesis of Imidazoles
Imidazoles, including (7-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine, are key components to functional molecules that are used in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
Pharmaceuticals and Agrochemicals
Imidazoles have traditional applications in pharmaceuticals and agrochemicals . They are an important heterocyclic structural motif in functional molecules .
Solar Cells and Optical Applications
Emerging research into dyes for solar cells and other optical applications is being conducted with imidazoles . They are being deployed due to their versatility and utility .
Functional Materials
Imidazoles are being used in the development of functional materials . Their unique properties make them suitable for this application .
Catalysis
Imidazoles are being used in catalysis . Their chemical structure allows them to act as effective catalysts .
Single-Molecule Magnets
Materials prepared from (benzo[d]imidazol-2-yl)methanols, such as Co (II) cubane complexes, behave as single-molecule magnets .
Water Electro-Oxidation Catalyst
A cobalt catalyst for water electro-oxidation at neutral pH has been developed from (benzo[d]imidazol-2-yl)methanols .
Fluorophores and Near-Infrared Dyes
Red-emitting fluorophores with quantum yields 0.96 and near-infrared dyes with absorption maxima near 950 nm have been developed from (benzo[d]imidazol-2-yl)methanols .
Mechanism of Action
Target of Action
The compound (7-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine, also known as 1H-Benzimidazole-2-methanamine,7-methoxy-, is an imidazole derivative . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The presence of two nitrogen atoms in the imidazole ring allows for the formation of hydrogen bonds with biological targets, which can lead to various biological effects .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities . For instance, some imidazole derivatives have been found to inhibit the proliferation of certain cancer cell lines .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives have been found to exhibit a broad range of biological activities, which can result in various molecular and cellular effects . For instance, some imidazole derivatives have been found to exhibit antiproliferative activity against certain cancer cell lines .
Action Environment
It’s worth noting that the synthesis of imidazole derivatives can be influenced by various factors, including the presence or absence of certain reagents . Moreover, the storage conditions of the compound can also influence its stability .
Safety and Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This indicates that there is a great importance of heterocyclic ring containing drugs . Therefore, there is a potential for the development of new drugs that overcome the AMR problems .
properties
IUPAC Name |
(4-methoxy-1H-benzimidazol-2-yl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-13-7-4-2-3-6-9(7)12-8(5-10)11-6/h2-4H,5,10H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLVGRKJANAGGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(N2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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